molecular formula C13H16N2O2 B1677390 Mofebutazone CAS No. 2210-63-1

Mofebutazone

Cat. No.: B1677390
CAS No.: 2210-63-1
M. Wt: 232.28 g/mol
InChI Key: REOJLIXKJWXUGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mofebutazone involves the reaction of phenylhydrazine with butyl acetoacetate to form the intermediate compound, which is then cyclized to produce this compound. The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and advanced analytical techniques helps in maintaining consistency in production.

Chemical Reactions Analysis

Types of Reactions

Mofebutazone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with distinct chemical and pharmacological properties.

Scientific Research Applications

Mofebutazone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for studying drug interactions and stability.

    Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used in the treatment of conditions like arthritis and other inflammatory disorders.

    Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes.

Mechanism of Action

Mofebutazone exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. It achieves this by blocking the enzyme cyclooxygenase (COX), which converts arachidonic acid to prostaglandins. By inhibiting COX, this compound reduces inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.

    Oxyphenbutazone: A metabolite of phenylbutazone with similar pharmacological effects.

    Nabumetone: An NSAID that is structurally different but shares similar therapeutic uses.

Uniqueness of Mofebutazone

This compound is unique in its specific binding affinity to plasma albumin and its competitive interaction with other drugs. This property makes it particularly useful in certain therapeutic contexts where drug interactions need to be carefully managed .

Properties

IUPAC Name

4-butyl-1-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOJLIXKJWXUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41468-34-2 (hydrochloride salt)
Record name Mofebutazone [INN:DCF]
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DSSTOX Substance ID

DTXSID4023331
Record name Mofebutazone
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2210-63-1
Record name Mofebutazone
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Record name Mofebutazone [INN:DCF]
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Record name Mofebutazone
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Record name Mofebutazone
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Record name Mofebutazone
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Record name Mofebutazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does mofebutazone influence leukotriene production?

A1: Research suggests that this compound, at specific concentrations, might indirectly increase the production of leukotrienes, particularly leukotriene C4 (LTC4) []. This increase is thought to be a consequence of its inhibitory effect on COX. As COX activity is reduced, more arachidonic acid becomes available for conversion into leukotrienes through the lipoxygenase pathway. The significance of this increased LTC4 production in the context of this compound's overall pharmacological effects requires further investigation.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol.

Q3: Is there spectroscopic data available that confirms the structure of this compound?

A3: Yes, various spectroscopic techniques have been employed to characterize this compound. Solid-state 13C nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the chemical environment of the carbon atoms within the molecule []. These findings, when correlated with X-ray crystallographic data, offer a comprehensive understanding of this compound's solid-state structure. Further analysis using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has enabled the identification and quantification of this compound and its metabolites in biological samples []. These analytical methods are crucial for pharmacokinetic studies and drug monitoring.

Q4: What is the half-life of this compound in the body?

A4: this compound exhibits a relatively short half-life of approximately 1.9 hours in plasma [, ]. This is considerably shorter than its structural analog, phenylbutazone, which has a reported half-life ranging from 54 to 99 hours []. This rapid elimination contributes to a lower risk of accumulation in the body, even with repeated administration.

Q5: How is this compound metabolized and eliminated?

A5: this compound undergoes extensive metabolism primarily in the liver. It's mainly glucuronidated, forming water-soluble conjugates that are readily excreted in the urine []. This metabolic pathway contributes significantly to its rapid clearance from the body. Studies using radiolabeled this compound in rats have confirmed its distribution to various organs, with the highest concentrations found in the liver and kidneys, signifying their role in this compound's metabolism and elimination [].

Q6: Does this compound accumulate in synovial fluid?

A6: Research indicates that this compound exhibits a longer half-life in synovial fluid, approximately 7.7 hours, compared to its half-life in plasma []. This prolonged presence in the synovial fluid suggests a potential for localized therapeutic effects within the joints, a desirable characteristic for drugs targeting inflammatory conditions like arthritis.

Q7: What is the general safety profile of this compound?

A7: While this compound is generally well-tolerated, it's essential to acknowledge its potential for side effects, particularly gastrointestinal issues. Studies in ponies indicated that this compound administration could lead to gastric ulcers, although the occurrence rate was not significantly different from the control group []. Like many NSAIDs, this compound can interfere with the stomach's protective mechanisms, potentially increasing the risk of ulcer development. Further research, particularly in humans, is needed to fully understand the risk factors and mechanisms behind these potential adverse effects.

Q8: Are there specific patient populations where this compound use should be approached with caution?

A8: While this compound was generally well-tolerated in a small study involving asthmatic patients [], its use in individuals with pre-existing respiratory conditions, especially aspirin-sensitive asthma, requires careful consideration. NSAIDs, in general, can trigger bronchospasm in susceptible individuals, possibly due to their influence on leukotriene pathways. A thorough assessment of individual risk factors is crucial before prescribing this compound to such patients.

Q9: What analytical techniques are employed to study this compound?

A9: A range of analytical techniques has been crucial in advancing our understanding of this compound. Early studies utilized radiolabeled [4-14C]this compound to track its absorption, distribution, metabolism, and excretion in animal models [, , ]. These studies provided valuable insights into the drug's pharmacokinetic profile. In vitro studies often employ cell culture models, such as mouse peritoneal macrophages, to investigate the effects of this compound and its metabolites on arachidonic acid metabolism []. These models help elucidate the drug's mechanism of action at the cellular level.

Q10: How is this compound quantified in biological samples?

A10: HPLC, particularly when coupled with UV detection or mass spectrometry, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, ]. This technique offers high sensitivity and selectivity, allowing for accurate measurement of drug concentrations.

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